molecular formula C6H10ClNO3 B1455308 4-(2-Chloroacetamido)butanoic acid CAS No. 649556-05-8

4-(2-Chloroacetamido)butanoic acid

Cat. No.: B1455308
CAS No.: 649556-05-8
M. Wt: 179.6 g/mol
InChI Key: KSXCQPBPLQHGJF-UHFFFAOYSA-N
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Description

4-(2-Chloroacetamido)butanoic acid is a lactic acid derivative with the molecular formula C6H10ClNO3 and a molecular weight of 179.6 g/mol. It is primarily characterized by its reactivity, acidity, and basicity. This compound is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

4-(2-Chloroacetamido)butanoic acid is synthesized through a multi-step process. One common method involves the reaction of lactic acid with acryloyl chloride, followed by an etherification reaction with hydroxybutylamine. This process requires precise reaction conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-(2-Chloroacetamido)butanoic acid undergoes various types of chemical reactions, including substitution reactions. For example, it can react with γ-aminobutyric acid potassium salt to form substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acid. This reaction promotes the thermal cyclization of these acids to form 2-(2-oxopyrrolidin-1-yl)acetamide. Common reagents and conditions used in these reactions include Fischer’s esterification, Schotten-Baumann reactions, and substitution reactions. The major products formed from these reactions are typically amides, esters, and imidazole derivatives.

Scientific Research Applications

4-(2-Chloroacetamido)butanoic acid has a wide range of scientific research applications. In synthetic chemistry, it is used to synthesize substituted acetamides. In biomedical research, it has shown potential as an anti-diabetic agent, with studies demonstrating its ability to inhibit α-glucosidase. Additionally, it has been used in toxicology and carcinogenicity studies to understand its mutagenic potential and its role as a gastric carcinogen. In materials science and nanotechnology, related compounds have been used to demonstrate optical gating in nanofluidic devices.

Mechanism of Action

The mechanism of action of 4-(2-Chloroacetamido)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, in its role as an anti-diabetic agent, it inhibits α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition helps regulate blood glucose levels by slowing down the breakdown of carbohydrates into glucose. The compound’s reactivity and ability to form various derivatives also contribute to its diverse applications in scientific research.

Comparison with Similar Compounds

4-(2-Chloroacetamido)butanoic acid can be compared with other similar compounds, such as 4-(2-chloroacetamido)benzoic acid and 2-chloro-4-(methylthio)butanoic acid. These compounds share similar structural features and reactivity but differ in their specific applications and properties. For example, 4-(2-chloroacetamido)benzoic acid is used in the synthesis of local anesthetics, while 2-chloro-4-(methylthio)butanoic acid has been studied for its mutagenic potential. The uniqueness of this compound lies in its versatility and wide range of applications across different fields of research.

Properties

IUPAC Name

4-[(2-chloroacetyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO3/c7-4-5(9)8-3-1-2-6(10)11/h1-4H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXCQPBPLQHGJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10700867
Record name 4-(2-Chloroacetamido)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649556-05-8
Record name 4-(2-Chloroacetamido)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-chloroacetamido)butanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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